molecular formula C9H17NO B1400708 1-Allyl-4-hydroxymethylpiperidine CAS No. 101966-71-6

1-Allyl-4-hydroxymethylpiperidine

Cat. No. B1400708
CAS RN: 101966-71-6
M. Wt: 155.24 g/mol
InChI Key: FCKGGTLREDMJCX-UHFFFAOYSA-N
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Description

1-Allyl-4-hydroxymethylpiperidine, also known as AHMP, is a piperidine derivative that is closely related to the opioid fentanyl. It has a molecular formula of C9H17NO .


Synthesis Analysis

Piperidones, which include 1-Allyl-4-hydroxymethylpiperidine, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .


Molecular Structure Analysis

The molecular structure of 1-Allyl-4-hydroxymethylpiperidine includes an allyl group, which contributes to its potent analgesic properties. Its molecular weight is 155.24 g/mol.

Scientific Research Applications

Synthesis and Catalysis

  • Ene-like Addition to Alkenes : The oxoammonium cation of a related compound, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium, demonstrates an ene-like addition to trisubstituted alkenes, producing allylic alkoxyamines in high yield. This indicates potential applications in organic synthesis and catalysis processes (Pradhan, Bobbitt, & Bailey, 2006).

Stereochemistry and Medicinal Chemistry Applications

  • Stereochemical Studies : X-ray crystallographic studies of allylprodine hydrochloride, which includes a similar structural motif, contribute to understanding the role of conformation in interactions with analgetic receptors. This has implications in medicinal chemistry, particularly in the design of analgesics (Portoghese & Shefter, 1976).

Biological Activity and Drug Design

  • Biological Activity Testing : Research involving the synthesis of benzoxazine and aminomethyl derivatives from eugenol, including compounds with an allyl group, explores their biological activity using tests like the brine shrimp lethality test. This can guide drug design and discovery (Rudyanto et al., 2014).

Organic Synthesis and Chemical Transformations

  • Allyl Deprotection : Research on allyl deprotection for liberating free hydroxy, amino, and acid groups from corresponding allyl ethers, amines, and esters opens pathways in organic synthesis. This involves using polymethylhydrosiloxane, ZnCl2, and Pd(PPh3)4 for transformations (Chandrasekhar, Reddy, & Rao, 2001).

Surface Modification and Material Science

  • Surface Hydroxylation of Polyethylene : Research involving plasma polymerization of allyl alcohol for the hydroxylation of polyethylene surfaces followed by silylation explores applications in material science and the development of biocompatible polymers (Wickson & Brash, 1999).

Future Directions

The future directions of 1-Allyl-4-hydroxymethylpiperidine and similar compounds could involve further exploration of their therapeutic potential. Piperidines are among the most important synthetic fragments for designing drugs , and therapeutic peptides, which include piperidine derivatives, have seen great progress in the last decade .

properties

IUPAC Name

(1-prop-2-enylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h2,9,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGGTLREDMJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-hydroxymethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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